molecular formula C23H17Cl2N5OS B15042977 N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15042977
M. Wt: 482.4 g/mol
InChI Key: HRWCLCKZDGDZLU-VULFUBBASA-N
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Description

This compound belongs to the class of 1,2,4-triazole derivatives functionalized with sulfanyl and hydrazide groups. Its structure (Fig. 1) comprises:

  • 1,2,4-Triazole core: Substituted at position 4 with a phenyl group and at position 5 with a 4-chlorophenyl group.
  • Sulfanyl group: Attached to position 3 of the triazole, linked to an acetohydrazide moiety.
  • Hydrazide moiety: Modified with an (E)-3-chlorophenyl methylidene group.

Properties

Molecular Formula

C23H17Cl2N5OS

Molecular Weight

482.4 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H17Cl2N5OS/c24-18-11-9-17(10-12-18)22-28-29-23(30(22)20-7-2-1-3-8-20)32-15-21(31)27-26-14-16-5-4-6-19(25)13-16/h1-14H,15H2,(H,27,31)/b26-14+

InChI Key

HRWCLCKZDGDZLU-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is refluxed for several hours, followed by cooling and recrystallization to obtain the pure product.

Chemical Reactions Analysis

N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring and chlorophenyl groups play a crucial role in its binding to target proteins and enzymes, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Hydrazide Moiety

Key analogs differ in the substitution pattern of the hydrazide aromatic ring:

Compound Name Substituent on Hydrazide Triazole Substituents Biological Activity Notes Reference
N'-[(E)-(3-Chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 3-Chlorophenyl 4-Phenyl, 5-(4-chlorophenyl) Pending specific data
N'-[(E)-(2-Chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 2-Chlorophenyl 4-(4-Methylphenyl), 5-(4-chlorophenyl) Improved crystallinity due to methyl group
2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-ethoxyphenyl)methylene]acetohydrazide 2-Ethoxyphenyl 4-Phenyl, 5-(4-chlorophenyl) Enhanced solubility due to ethoxy group

Key Findings :

  • Chlorine position : 2-Chloro analogs (e.g., ) may exhibit altered hydrogen-bonding interactions compared to 3-chloro derivatives, affecting crystal packing and solubility.
Triazole Core Modifications

Variations in the triazole’s substituents influence both physicochemical and biological properties:

Compound Name Triazole Substituents Key Properties Reference
This compound 4-Phenyl, 5-(4-chlorophenyl) High thermal stability
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 5-(3,4,5-Trimethoxyphenyl) Anticancer activity observed
2-{[4-Ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide 4-Ethyl, 5-(4-methoxyphenyl) Heterocyclic furyl group enhances π-π stacking

Key Findings :

  • Bulkier substituents (e.g., 3,4,5-trimethoxyphenyl in ) enhance π-π stacking and may improve interaction with hydrophobic protein pockets.
Physicochemical and Crystallographic Properties
  • Crystallinity : The 2-chlorophenyl analog () forms more ordered crystals than the 3-chloro derivative, attributed to steric and electronic effects.
  • Hydrogen Bonding : In N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine (), N–H···O and N–H···S interactions stabilize a hexameric crystal lattice.
  • Software Validation : SHELX programs () are widely used for refining such structures, ensuring accuracy in bond length and angle measurements.

Biological Activity

N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with diverse biological activities. Its structure incorporates a triazole moiety, which has been recognized for its pharmacological significance, particularly in the development of antimicrobial and anticancer agents.

  • Molecular Formula : C23H17Cl2N5OS
  • Molecular Weight : 482.395 g/mol
  • CAS Number : 93300-49-3

The compound features a triazole ring and chlorophenyl groups that contribute to its biological activity through interactions with various molecular targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating high efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

The compound's antifungal potential was assessed against various fungal strains. It showed promising results in inhibiting spore germination and mycelial growth of fungi like Aspergillus niger and Candida albicans. The presence of the triazole unit is crucial for this activity, as it is known to disrupt fungal cell membrane synthesis .

Anticancer Activity

In vitro studies have revealed that this compound exhibits significant cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The mechanism of action involves the induction of apoptosis through the modulation of key signaling pathways .

The biological activity of this compound is attributed to its ability to bind to specific proteins and enzymes involved in critical biochemical pathways. The triazole ring plays a pivotal role in this interaction, enabling the compound to inhibit or activate various cellular processes. For instance:

  • Inhibition of Enzymatic Activity : The compound can inhibit enzymes involved in nucleic acid synthesis, which is vital for both microbial and cancer cell proliferation.
  • Modulation of Cell Signaling : It influences signaling pathways related to cell survival and apoptosis, making it a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the substituents on the triazole ring significantly impact biological activity. For example:

  • Electron-donating groups enhance anticancer activity.
  • The presence of halogen substituents increases antimicrobial potency .

Case Studies

  • Antimicrobial Efficacy Study : A series of derivatives were synthesized based on the triazole scaffold and tested against multiple bacterial strains. Results showed that compounds with additional chlorophenyl groups exhibited enhanced antibacterial properties compared to their counterparts without these modifications .
  • Cytotoxicity Assessment : In a study evaluating cytotoxic effects on HepG2 cells using an MTT assay, this compound demonstrated significant cell viability reduction at concentrations as low as 12.5 µg/mL .

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